molecular formula C16H11NO4 B12548153 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 143418-88-6

6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B12548153
CAS No.: 143418-88-6
M. Wt: 281.26 g/mol
InChI Key: HSXZLBOEQORTKF-UHFFFAOYSA-N
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Description

6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound belonging to the class of quinoline derivatives

Properties

CAS No.

143418-88-6

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

2-([1,3]dioxolo[4,5-h]quinolin-8-yl)benzene-1,3-diol

InChI

InChI=1S/C16H11NO4/c18-11-2-1-3-12(19)14(11)10-6-4-9-5-7-13-16(15(9)17-10)21-8-20-13/h1-7,18-19H,8H2

InChI Key

HSXZLBOEQORTKF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=C(C=C2)C=CC(=N3)C4=C(C=CC=C4O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common synthetic route includes the use of ultrasound-promoted three-component one-pot procedures under catalyst-free and solvent-free conditions . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to hydroquinoline derivatives .

Scientific Research Applications

6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. It acts as an inhibitor of quinone reductase 2, which plays a role in cellular redox processes . The compound’s structure allows it to interact with DNA and proteins, leading to its biological effects. The pathways involved include the inhibition of topoisomerase and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one include other quinoline derivatives such as:

The uniqueness of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one lies in its specific structural features, which confer distinct electronic properties and biological activities.

Biological Activity

The compound 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one , also referred to as a hydroquinolone derivative, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of organic compounds known as hydroquinolones. Its structure can be described by the following chemical formula:

PropertyValue
Chemical FormulaC₁₆H₁₇N₁O₄
Average Mass287.3150 Da
IUPAC Name6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one
CAS Registry NumberNot Available

Pharmacological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound has been shown to possess strong antioxidant properties, which may help in reducing oxidative stress and preventing cellular damage.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of 6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one is attributed to its interaction with specific biological targets:

  • Quinone Reductase Inhibition : The compound acts as an inhibitor of quinone reductase 2 (NQO2), which is involved in detoxification processes in human cells. This inhibition may enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability and reducing side effects .
  • DNA Topoisomerase Interaction : It has been suggested that this compound may interact with DNA topoisomerases, enzymes crucial for DNA replication and transcription. Such interactions can lead to the disruption of cancer cell replication .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity using various assays (DPPH and ABTS). Results indicated a significant reduction in free radical formation when treated with this compound.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency.
  • Cancer Cell Proliferation : Research involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways.

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